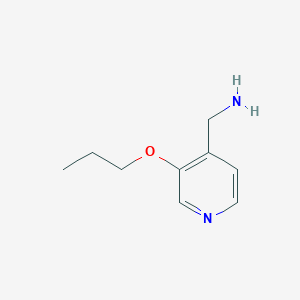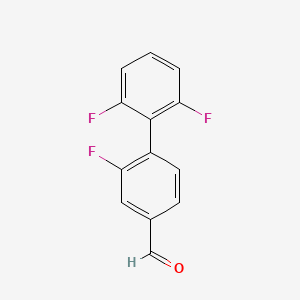
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one
Overview
Description
The compound “1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one” is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a bromine atom at the 5th position and a 2-methylpropan-1-one group at the 1st position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The bromine atom would be attached at the 5th position of this ring, and the 2-methylpropan-1-one group would be attached at the 1st position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the 2-methylpropan-1-one group. The bromine atom could potentially undergo substitution reactions, while the carbonyl group in the 2-methylpropan-1-one moiety could be involved in various reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The carbonyl group in the 2-methylpropan-1-one moiety could influence the compound’s polarity .Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Research has focused on the synthesis of complex molecules using "1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one" or related compounds as key intermediates. For instance, Dandu et al. (2007) reported a regiospecific approach to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. This synthesis involves palladium-catalyzed Suzuki coupling, highlighting the utility of bromoindol derivatives in creating complex molecular architectures Dandu et al., 2007.
Antimicrobial Activity
Compounds derived from "this compound" have shown promising antimicrobial properties. Mageed et al. (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from this bromoindol derivative, indicating potential pharmaceutical applications due to their significant antibacterial activity Mageed et al., 2021.
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound has been used for the synthesis and characterization of polymers with specific functionalities. Ritter et al. (2016) described the synthesis of amino-functionalized (meth)acryl polymers using a bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomer derived from 1-bromo-2-methylpropan-2-ol. This research demonstrates the compound's utility in creating polymers with potential applications in biotechnology and materials science Ritter et al., 2016.
properties
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYXFLVIPNTTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)






![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)

